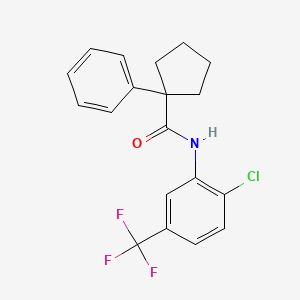

N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

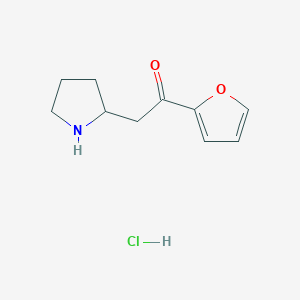

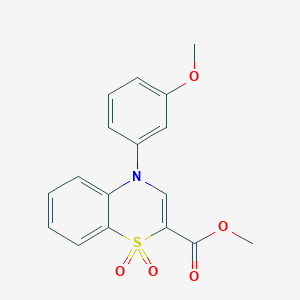

“N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular formula of this compound is C19H17ClF3NO . It has a molecular weight of 367.79 .科学的研究の応用

Novel Synthesis Methods

Researchers have developed innovative methods for preparing isocyanides, a class of compounds related to N-(2-Chloro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide. These methods involve the treatment of N-substituted formamides with chlorophosphate compounds, producing isocyanides in high yields. This approach is applicable to various alkyl and aryl isocyanides, demonstrating the compound's relevance in synthesizing complex molecules (Kobayashi et al., 2011).

Catalysis and Organic Reactions

A study on the trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid showcases its utility as a recyclable catalyst for the synthesis of formamides from primary and secondary amines using formic acid. This solvent-free condition at room temperature emphasizes the compound's role in facilitating environmentally friendly chemical reactions (Baghbanian & Farhang, 2013).

Inhibition Studies

N-substituted formamides have been investigated for their inhibitory effects on gene expression mediated by transcription factors NF-kappaB and AP-1. These studies contribute to understanding the compound's potential in drug development and therapeutic applications, especially in targeting diseases associated with these transcription factors (Palanki et al., 2000).

Enantioselective Catalysis

Research into L-Pipecolinic acid derived formamides reveals their efficiency as Lewis basic organocatalysts for the reduction of N-aryl imines. This highlights the compound's significance in achieving high yields and enantioselectivities under mild conditions, contributing to the field of asymmetric synthesis and pharmaceutical manufacturing (Wang et al., 2006).

Green Chemistry Approaches

The use of N,N-Disubstituted formamides in catalyzing the chlorination of phosphonates to phosphonyl dichlorides represents an advancement in green chemistry. This method offers a more environmentally friendly approach to synthesizing key intermediates in organic chemistry and pharmaceutical development (Maier, 1990).

作用機序

Safety and Hazards

This compound may have some safety and hazard concerns. For instance, related compounds have been classified as flammable liquids and have shown acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

特性

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRZNKXBZKEYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2664777.png)

![(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2664778.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664782.png)

![1-(4-bromophenyl)-5-(2-chloro-4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2664785.png)

![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)